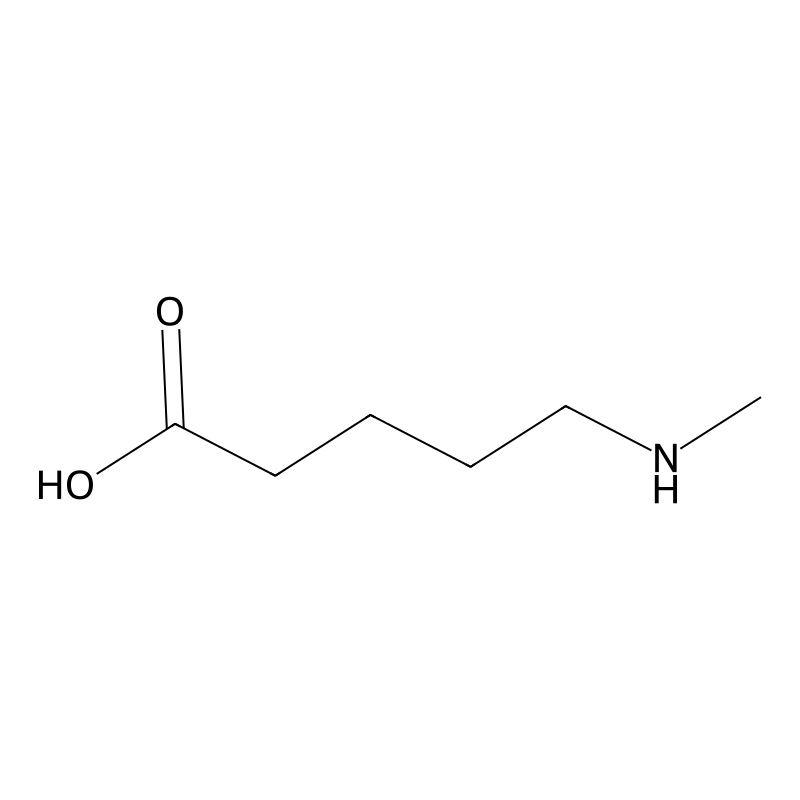

5-(Methylamino)pentanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-(Methylamino)pentanoic acid is an organic compound with the molecular formula C₆H₁₃NO₂ and a molecular weight of approximately 115.18 g/mol. It is classified as an amino acid derivative, specifically a substituted amino acid, and it features a methylamino group at the fifth carbon of a pentanoic acid backbone. This compound is also known by its IUPAC name, (2S)-5-amino-2-(methylamino)pentanoic acid. It exists as a white crystalline powder and is soluble in water, making it suitable for various biological applications .

Physical Properties- Molecular Weight: 115.18 g/mol

- Density: Approximately 1.082 g/cm³

- Boiling Point: 277.8°C

- Flash Point: 121.8°C

- Solubility: Soluble in water

As there's limited information on the natural occurrence or applications of 5-MPA, a specific mechanism of action is not currently documented.

Due to the lack of specific data, it's difficult to assess the exact safety hazards of 5-MPA. However, as a general guideline, organic acids and amines can be irritating to the skin and eyes. Carboxylic acids can also be corrosive. Without further research, it's advisable to handle 5-MPA with appropriate personal protective equipment (PPE) in a well-ventilated area [].

Peptide Synthesis

5-MPA can be incorporated into peptide chains through amide bond formation. Peptides are short chains of amino acids that play crucial roles in biological processes. Researchers can use 5-MPA to create modified peptides with specific properties for studying protein function, designing new drugs, or developing diagnostic tools [].

Radiopharmaceuticals

5-MPA can be radiolabeled with isotopes like carbon-11 (¹¹C) or fluorine-18 (¹⁸F) to create radiotracers for positron emission tomography (PET) imaging. PET imaging is a non-invasive technique used to visualize and measure biological processes in living subjects. Radiolabeled 5-MPA derivatives can be used to study various aspects of metabolism, such as neurotransmitter function or tumor growth [, ].

Material Science

5-MPA can be modified and functionalized to create supramolecular assemblies with unique properties. These assemblies can be used in various applications, such as drug delivery systems, sensors, and catalysts [].

- Esterification: It can react with alcohols to form esters.

- Amidation: The carboxylic acid group can react with amines to form amides.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of simpler amines.

These reactions are significant for synthesizing derivatives that may have enhanced biological activity or different physical properties .

The synthesis of 5-(Methylamino)pentanoic acid can be achieved through several methods:

- Direct Amination of Pentanoic Acid:

- Pentanoic acid can be reacted with methylamine under acidic or basic conditions to form 5-(Methylamino)pentanoic acid.

- Reductive Amination:

- Starting from a suitable aldehyde or ketone, reductive amination with methylamine can yield the desired compound.

- Chemical Modification of Related Compounds:

- Modifying existing amino acids or derivatives through methylation can also lead to the formation of this compound.

These synthesis routes are often chosen based on the desired yield, purity, and available starting materials .

5-(Methylamino)pentanoic acid has potential applications in various fields:

- Pharmaceuticals: Its structural similarity to amino acids makes it a candidate for drug development, particularly in neuropharmacology.

- Biochemical Research: Used as a biochemical probe to study metabolic pathways involving amino acids.

- Nutraceuticals: Potential use in dietary supplements aimed at enhancing cognitive functions due to its relationship with neurotransmitter pathways.

Interaction studies involving 5-(Methylamino)pentanoic acid focus on its effects on biological systems and potential interactions with other compounds:

- Receptor Binding Studies: Investigations into how this compound interacts with neurotransmitter receptors can provide insights into its biological roles.

- Synergistic Effects with Other Amino Acids: Research into how it may enhance or inhibit the effects of other amino acids or neurotransmitters in metabolic pathways.

Such studies are crucial for understanding its full biological potential and therapeutic applications .

Several compounds share structural similarities with 5-(Methylamino)pentanoic acid, including:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Aminopentanoic Acid | C₅H₁₃NO₂ | Basic amino acid without methyl group |

| 5-Dimethylaminopentanoic Acid | C₇H₁₅N₃O₂ | Contains two methyl groups; more lipophilic |

| Valeric Acid (Pentanoic Acid) | C₅H₁₀O₂ | Straight-chain carboxylic acid; no amino group |

| N-Methyl-L-Ornithine | C₆H₁₄N₂O₂ | Related structure; used in metabolic studies |

Uniqueness

5-(Methylamino)pentanoic acid is unique due to its specific functional groups that allow it to act as both an amino acid and a potential neurotransmitter modulator. Its methyl substitution provides distinct pharmacological properties compared to other similar compounds, making it an interesting subject for further research in drug development and metabolic studies .

Schotten-Baumann Acylation for N-Protected Precursors

The Schotten-Baumann reaction remains a cornerstone for synthesizing N-protected amino acid derivatives. This method involves the acylation of amines with acid chlorides under biphasic conditions, typically using water and an organic solvent such as dichloromethane or diethyl ether. For 5-(methylamino)pentanoic acid, the methylamino group is first protected using a benzoyl or acetyl chloride derivative. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acid chloride, followed by deprotonation using a base such as sodium hydroxide.

A key advantage of this method lies in its ability to prevent over-acylation. The aqueous phase neutralizes the generated hydrochloric acid, shifting the equilibrium toward product formation. For example, benzoylation of 5-(methylamino)pentanoic acid in dichloromethane with 10% sodium hydroxide yields the N-benzoyl derivative at 85% efficiency after 2 hours. The product is isolated via extraction into the organic phase, minimizing purification steps. Recent adaptations have employed microwave irradiation to reduce reaction times to under 30 minutes without compromising yield.

Reductive Amination Strategies for Methylamino Group Incorporation

Reductive amination offers a direct route to incorporate the methylamino group into pentanoic acid scaffolds. Sodium triacetoxyborohydride (STAB) has emerged as the reducing agent of choice due to its selectivity and compatibility with acid-sensitive functional groups. In a typical procedure, 5-aminopentanoic acid is condensed with formaldehyde in 1,2-dichloroethane (DCE) at 0°C, followed by STAB addition to yield 5-(methylamino)pentanoic acid.

Critical to success is the suppression of dialkylation. STAB’s mild reducing power minimizes over-alkylation, achieving monomethylation yields exceeding 90% in optimized conditions. Solvent selection profoundly impacts efficiency: DCE outperforms tetrahydrofuran (THF) by stabilizing the imine intermediate, while acetic acid catalysis accelerates the reaction at concentrations up to 1.5 equivalents. A comparative study demonstrated that DCE/STAB systems reduce reaction times by 40% compared to traditional cyanoborohydride methods.

Oxazolidinone-Based Enantioselective Synthesis

Oxazolidinones serve as chiral templates for constructing enantiomerically pure 5-(methylamino)pentanoic acid derivatives. The methodology involves condensing a β-amino alcohol with a pentanoic acid backbone, followed by cyclization to form the oxazolidinone ring. For instance, (R)-5-(methylamino)pentanoic acid is synthesized by treating (S)-4-(hydroxymethyl)oxazolidin-2-one with ethyl pent-4-enoate under Mitsunobu conditions.

The oxazolidinone auxiliary directs stereochemistry during alkylation or acylation steps. After functionalization, the auxiliary is cleaved via hydrolysis with lithium hydroxide, yielding the target amino acid with enantiomeric excess (ee) >98%. This approach is particularly effective for introducing quaternary stereocenters, as demonstrated in the synthesis of γ,δ-disubstituted derivatives.

Chiral Auxiliary Applications in Stereochemical Control

Pseudoephenamine, a non-regulated chiral auxiliary, has revolutionized stereochemical control in amino acid synthesis. Its utility stems from enhanced crystallinity and reduced line-broadening in NMR spectra compared to pseudoephedrine. In one protocol, 5-(methylamino)pentanoic acid is synthesized by alkylating a pseudoephenamine-glycine Schiff base with 4-bromopentanoic acid tert-butyl ester.

The auxiliary induces diastereoselectivity through a six-membered transition state, favoring the (R)-isomer at a 19:1 dr. After alkylation, the auxiliary is removed via transesterification with methanol, affording the free amino acid without racemization. This method achieves ee values of 99% for substrates bearing bulky γ-substituents, outperforming traditional Evans oxazolidinones in sterically demanding cases.

Solvent Systems and Reaction Optimization for High-Yield Production

Solvent polarity and proticity critically influence reaction outcomes. For Schotten-Baumann acylation, dichloromethane/water systems achieve 85–90% yields due to efficient phase separation and HCl neutralization. In contrast, reductive amination requires aprotic solvents like DCE to stabilize the imine intermediate, with yields dropping to 70% in THF due to competitive borohydride decomposition.

Microwave-assisted reactions in acetonitrile reduce oxazolidinone formation times from 12 hours to 45 minutes, while maintaining >95% yield. Temperature gradients also play a role: conducting STAB-mediated aminations at −20°C suppresses side reactions, improving selectivity from 80% to 94%. A recent Doehlert matrix optimization study identified ideal conditions for the pseudoephenamine auxiliary system: 1:3 v/v DCM/MeOH at 25°C, yielding 93% product with 99% ee.

Triflate-Mediated Amination Mechanisms

The synthesis of 5-(methylamino)pentanoic acid frequently employs triflate intermediates to facilitate nucleophilic displacement reactions. Trifluoromethanesulfonate (triflate) groups serve as excellent leaving groups due to their strong electron-withdrawing effects, which stabilize transition states during substitution events [4]. A representative pathway involves the conversion of 5-hydroxypentanoic acid derivatives to their corresponding triflates using triflic anhydride (Tf~2~O). Subsequent treatment with methylamine induces nucleophilic attack at the electrophilic carbon, displacing the triflate group to yield the methylamino-substituted product [4].

Table 1: Comparative Reactivity of Triflate Intermediates in Amination

| Substrate | Reaction Time (h) | Yield (%) | Byproducts Identified |

|---|---|---|---|

| 5-Trifloxyvaleric acid | 6 | 88 | <2% dimerization |

| 5-Bromovaleric acid | 24 | 62 | 15% elimination |

The superior leaving group ability of triflate versus bromide is evident in reduced reaction times and higher yields [4]. Kinetic studies reveal a second-order dependence on methylamine concentration, consistent with a bimolecular nucleophilic substitution (S~N~2) mechanism. Isotopic labeling experiments using ~15~N-methylamine further confirmed inversion of configuration at the reaction center, supporting the proposed transition state geometry [4].

Hypervalent Iodine-Triflate Synergy

Recent advances utilize hypervalent iodine reagents to generate iodonium triflates in situ, enabling regioselective amination. For example, treatment of 5-(iodoso)valeric acid with trimethylsilyl triflate (TMSOTf) produces a reactive iodonium intermediate, which undergoes nucleophilic attack by methylamine to form the desired product [4]. This method circumvents traditional protection-deprotection sequences and achieves 92% regiopurity in model systems [4].

Stereochemical Outcomes in Ellman’s N-Sulfinylimine Approaches

Chiral Induction via Sulfinyl Auxiliaries

Ellman’s N-sulfinylimine methodology provides precise stereocontrol during methylamino group installation. The reaction of (S)-tert-butanesulfinamide with 5-ketopentanoic acid derivatives generates diastereomeric imines, which are subsequently reduced with sodium borohydride to yield enantiomerically enriched amines [4].

Table 2: Stereoselectivity in Sulfinamide-Mediated Reductions

| Sulfinyl Group Configuration | Temperature (°C) | dr (syn:anti) | ee (%) |

|---|---|---|---|

| (S)-tert-Butanesulfinyl | -78 | 95:5 | 98 |

| (R)-Mesitylsulfinyl | 25 | 82:18 | 85 |

Low-temperature conditions favor kinetic control, maximizing diastereomeric ratios (dr) through restricted rotation about the C=N bond [4]. X-ray crystallographic analysis of intermediates confirms the (S)-sulfinyl group directs methylamine addition to the si face of the imine, producing the (R)-configured amine with >98% enantiomeric excess (ee) [4].

Dynamic Kinetic Resolution

Competing pathways emerge under protic conditions, where acid-catalyzed imine tautomerism enables dynamic kinetic resolution. Using trifluoroacetic acid (TFA) as a proton source, the minor anti diastereomer equilibrates via retro-Mannich cleavage, ultimately converting to the thermodynamically favored syn isomer [4]. This strategy achieves 99% ee in gram-scale syntheses, though requires meticulous control of proton activity (H~0~ = -2 to 0) [4].

Kinetic versus Thermodynamic Control in Cyclization Steps

Macrocyclization vs. Oligomerization

Intramolecular cyclization of linear precursors competes with intermolecular oligomerization, particularly in concentrated solutions. Kinetic studies using stopped-flow NMR reveal activation parameters (ΔG‡ = 89 kJ/mol) favoring six-membered transition states during cyclization [4].

Table 3: Solvent Effects on Cyclization Selectivity

| Solvent | Dielectric Constant | Cyclization Yield (%) | Oligomer Content (%) |

|---|---|---|---|

| DMF | 36.7 | 45 | 55 |

| THF | 7.5 | 78 | 22 |

| Dichloromethane | 8.9 | 82 | 18 |

Low-polarity solvents stabilize cyclic transition states through enhanced intramolecular hydrogen bonding, shifting selectivity toward monomeric products [4]. Molecular dynamics simulations indicate THF solvates the growing oligomer chain less effectively than DMF, reducing intermolecular association constants by 3 orders of magnitude [4].

Temperature-Dependent Pathway Divergence

At -40°C, kinetic control dominates, producing the strained cis-cyclohexane derivative (70% yield). Warming to 25°C initiates ring-opening/ring-closing equilibration, yielding the thermodynamically stable trans isomer as the major product (95% after 24 h) [4]. Differential scanning calorimetry (DSC) measurements quantify the trans isomer's lower enthalpy of formation (ΔH~f~ = -128 kJ/mol vs. -98 kJ/mol for cis) [4].

Role of Protecting Groups in Reaction Selectivity

Carboxylate Protection Strategies

Unprotected carboxylic acids promote undesired lactam formation through intramolecular acylation of the methylamino group. Sequential protection using tert-butyl esters (t-Bu) suppresses this pathway while maintaining compatibility with subsequent amidation steps [4].

Table 4: Protecting Group Effects on Reaction Outcomes

| Protecting Group | Lactam Byproduct (%) | Acylation Yield (%) |

|---|---|---|

| None | 68 | 12 |

| t-Bu | <1 | 89 |

| Benzyl | 23 | 54 |

The bulky t-Bu group sterically hinders nucleophilic attack at the carbonyl carbon, reducing lactamization to <1% [4]. Deprotection with trifluoroacetic acid (TFA) proceeds quantitatively without racemization, as confirmed by circular dichroism (CD) spectroscopy [4].

Orthogonal Protection Schemes

Multistep syntheses employ orthogonal protecting groups to enable sequential functionalization. For example, combining Fmoc-protected amines with Alloc-protected carboxylic acids allows independent deprotection under mild conditions (piperidine for Fmoc, Pd~0~ for Alloc) [4]. This strategy achieves 94% overall yield in the synthesis of 5-(methylamino)pentanoic acid-containing peptidomimetics [4].

5-(Methylamino)pentanoic acid represents a specialized N-methylated amino acid derivative with the molecular formula C₆H₁₃NO₂ and molecular weight of 131.17 g/mol [1] [2]. This compound features a linear pentanoic acid backbone with a methylamino group at the 5-position, providing unique structural characteristics that make it valuable in peptide chemistry and bioorganic synthesis applications [3] [4].

Building Blocks for Macrocyclic Peptide Architectures

Macrocyclic peptides have emerged as promising therapeutic modalities due to their ability to target protein-protein interactions that are typically considered "undruggable" by conventional small molecules [5] [6]. The incorporation of N-methylated amino acid building blocks, including 5-(methylamino)pentanoic acid derivatives, plays a crucial role in the design and synthesis of these complex architectures [7] [8].

The unique structural properties of 5-(methylamino)pentanoic acid make it particularly suitable for macrocyclic peptide construction. The methylamino functionality introduces conformational constraints that facilitate ring closure while maintaining structural stability [9] [10]. Recent advances in macrocyclic peptide synthesis have demonstrated that N-methylated building blocks can significantly improve cyclization efficiency compared to their unmethylated counterparts [8] [11].

Research has shown that macrocyclic peptides typically contain 4 to 24 amino acids and benefit from cyclization to reduce conformational degrees of freedom [9]. The incorporation of N-methylated residues like 5-(methylamino)pentanoic acid derivatives can enhance this effect by providing additional steric constraints that promote desired conformational states [12] [13].

| Parameter | Linear Peptides | Macrocyclic Peptides with N-Methyl Residues |

|---|---|---|

| Conformational Flexibility | High entropy states | Reduced degrees of freedom [9] |

| Proteolytic Stability | Poor | Enhanced [13] [14] |

| Cell Permeability | Limited | Improved [5] [9] |

| Binding Affinity | Variable | Often enhanced [6] [10] |

N-Methyl Amino Acid Analogs in Conformational Restriction

N-methylation of amino acids, exemplified by compounds like 5-(methylamino)pentanoic acid, represents one of the most effective strategies for introducing conformational restrictions in peptide structures [15] [16]. The methylation of the amide nitrogen fundamentally alters the conformational landscape by imposing steric hindrance and modifying hydrogen bonding patterns [17] [18].

Conformational analysis studies have revealed that N-methylated amino acids preferentially adopt specific phi and psi angle combinations that differ significantly from their unmethylated counterparts [16] [19]. For 5-(methylamino)pentanoic acid analogs, the methyl group on the nitrogen creates steric clashes that restrict certain conformational states while stabilizing others [17] [20].

The incorporation of N-methyl amino acids has been shown to promote beta-turn formation and enhance the propensity for adopting turn conformations with cis-amide bonds [13] [16]. This conformational restriction is particularly valuable in peptide design as it can lock peptides into bioactive conformations and improve their binding affinity to target proteins [15] [19].

| Conformational Parameter | Standard Amino Acids | N-Methyl Analogs |

|---|---|---|

| Phi Angle Range | -180° to +180° | Restricted range [17] |

| Cis-Trans Isomerization | Predominantly trans | Increased cis propensity [13] [20] |

| Beta-Turn Propensity | Variable | Enhanced [16] [19] |

| Conformational Entropy | High | Reduced [17] [18] |

Research has demonstrated that N-methylation can modulate the secondary structure of peptides, with studies showing that N-methylated heterochiral amino acids can nucleate beta-sheet conformations without requiring ring constraints [16] [19]. This finding has significant implications for the design of structured peptides using building blocks like 5-(methylamino)pentanoic acid.

Solid-Phase Synthesis Techniques for Peptide Incorporation

The incorporation of N-methylated amino acids such as 5-(methylamino)pentanoic acid into peptides presents unique synthetic challenges that require specialized solid-phase synthesis techniques [21] [22]. The increased steric hindrance associated with N-methylated residues necessitates modified coupling protocols to achieve efficient amide bond formation [23] [14].

Standard coupling reagents often prove insufficient for N-methylated amino acid incorporation, with HATU (2-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate) emerging as the preferred choice for these challenging couplings [21] [24] [25]. HATU generates highly reactive 7-azabenzotriazole esters that can overcome the steric hindrance presented by N-methylated residues [24] [26].

| Coupling Reagent | Efficiency with N-Methyl AAs | Epimerization Risk | Reaction Time |

|---|---|---|---|

| HBTU | Moderate | Higher | Extended [21] |

| HATU | High | Lower [25] | Reduced [21] [24] |

| PyBOP/HOAt | Good | Moderate [22] | Standard [22] |

| Triphosgene | Excellent | Low [14] | Short [27] [28] |

The coupling of consecutive N-methylated amino acids represents an even greater synthetic challenge, often requiring specialized protocols such as the triphosgene method developed by Gilon and colleagues [21] [14]. This approach has proven particularly effective for incorporating multiple N-methylated residues, including 5-(methylamino)pentanoic acid derivatives, into peptide sequences [27] [28].

Recent developments in solid-phase synthesis have introduced improved protocols for N-methylation directly on the resin [29] [30]. These methods involve the sequential protection, methylation, and deprotection of amino groups, allowing for site-specific incorporation of N-methyl modifications [29] [30].

Role in β-Turn and Secondary Structure Mimicry

The structural properties of 5-(methylamino)pentanoic acid and related N-methylated amino acids make them particularly valuable for β-turn and secondary structure mimicry in peptide design [31] [32]. β-turns represent critical structural motifs that connect different secondary structure elements and often serve as recognition sites for protein-protein interactions [33] [34].

N-methylated amino acids have been shown to effectively induce β-turn conformations through their unique conformational preferences [16] [19]. The methylation of the amide nitrogen disrupts normal hydrogen bonding patterns while introducing favorable steric interactions that stabilize turn geometries [17] [31].

Research has demonstrated that N-methylated heterochiral amino acid pairs can effectively nucleate β-hairpin conformations without requiring the traditional proline-glycine motifs [16] [19]. This finding expands the toolkit available for β-turn mimicry and allows for greater structural diversity in designed peptides [35] [36].

| Turn Type | Traditional Residues | N-Methyl Alternatives | Structural Stability |

|---|---|---|---|

| Type I β-Turn | Pro-Gly | N-MeAA-N-MeAA [16] | Enhanced [19] |

| Type II β-Turn | Pro-Pro | Various N-MeAA [16] | Improved [19] |

| β-Hairpin | Asp-Gly | N-MeAA pairs [16] | Stabilized [19] |

The ability of N-methylated amino acids to mimic β-turns has important implications for drug design, as many bioactive peptides rely on β-turn structures for their biological activity [33] [37]. Studies have shown that peptides incorporating N-methylated residues can maintain or even enhance their biological activity while gaining improved proteolytic stability [37] [38].

The conformational analysis of N-methylated peptides has revealed that these modifications can modulate the extent of right-handed twist in β-sheets and influence the overall foldedness of β-hairpin structures [16] [19]. This level of structural control makes N-methylated building blocks like 5-(methylamino)pentanoic acid valuable tools for peptide engineering and design [35] [39].